(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate
Description
The compound (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate (CAS: 657390-63-1) features a benzoate ester backbone with a stereospecific (1S)-1-phenylethyl group and a 4-butylphenyl ethynyl substituent at the para position . Its molecular structure (C25H24O2) combines aromatic, alkyne, and ester functionalities, contributing to unique physicochemical properties such as moderate lipophilicity and rigidity.
Properties
CAS No. |
657390-63-1 |
|---|---|
Molecular Formula |
C27H26O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] 4-[2-(4-butylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C27H26O2/c1-3-4-8-22-11-13-23(14-12-22)15-16-24-17-19-26(20-18-24)27(28)29-21(2)25-9-6-5-7-10-25/h5-7,9-14,17-21H,3-4,8H2,1-2H3/t21-/m0/s1 |
InChI Key |
LYQLSZMPBLMMJU-NRFANRHFSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution
- Racemic Synthesis : Acetophenone undergoes reductive alkylation with hydrogen in the presence of a chiral catalyst (e.g., Ru-BINAP) to yield (S)-1-phenylethanol.
- Resolution via Crystallization : Racemic 1-phenylethanol is resolved using chiral acids (e.g., L-tartaric acid), forming diastereomeric salts that are separated by fractional crystallization.
Asymmetric Catalysis
- Catalytic Hydrogenation : Acetophenone is hydrogenated using a chiral ruthenium catalyst (e.g., [RuCl₂(binap)(diamine)]) to achieve >99% enantiomeric excess (ee).
Key Parameters :
| Method | Catalyst/Reagent | Yield (%) | ee (%) |
|---|---|---|---|
| Chiral Resolution | L-Tartaric Acid | 50–60 | 90–95 |
| Asymmetric Hydrogenation | Ru-BINAP Complex | 85–90 | >99 |
Esterification with Benzoic Acid Derivative
The benzoate ester backbone is synthesized via esterification of 4-bromo benzoic acid or its derivatives.
Fischer Esterification
4-Bromo benzoic acid reacts with (S)-1-phenylethanol under acidic conditions (H₂SO₄) at reflux:
$$ \text{4-Br-C}6\text{H}4\text{COOH} + \text{(S)-C}6\text{H}5\text{CH(OH)CH}3 \xrightarrow{\text{H}^+} \text{4-Br-C}6\text{H}4\text{COOCH(CH}3\text{)C}6\text{H}5 + \text{H}_2\text{O} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Acid Chloride Method
4-Bromo benzoic acid is converted to the acid chloride (SOCl₂ or PCl₅), then reacted with (S)-1-phenylethanol:
$$ \text{4-Br-C}6\text{H}4\text{COCl} + \text{(S)-C}6\text{H}5\text{CH(OH)CH}3 \rightarrow \text{4-Br-C}6\text{H}4\text{COOCH(CH}3\text{)C}6\text{H}5 + \text{HCl} $$
Advantages :
- Higher yields (85–90%) due to improved reactivity.
- Reduced reaction time (2–4 hours).
Sonogashira Cross-Coupling
The ethynyl group is introduced via a palladium-catalyzed coupling between the bromobenzoate ester and 4-butylphenyl acetylene.
Reaction Setup
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ + CuI |
| Base | Et₃N or DBU |
| Solvent | THF or Dioxane |
| Temperature | 60–80°C |
Mechanism :
Copper-Free Variants
For sensitive substrates, copper-free Sonogashira reactions use Pd-alkyne complexes (e.g., PdCl₂(PPh₃)₂) with ligands like PCy₃:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | – | 75–85 |
| PdCl₂(PPh₃)₂ | PCy₃ | 80–90 |
Synthesis of 4-Butylphenyl Acetylene
The alkyne precursor is prepared via dehydrohalogenation or coupling:
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a phenylethyl group and an ethynyl-substituted benzoate moiety. Its unique structure allows for diverse interactions in biological and chemical systems, making it a candidate for various applications.
Anticancer Activity
Recent studies have explored the potential of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of ethynylbenzoates have shown promise in targeting specific cancer pathways, leading to apoptosis in malignant cells .
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of ethynylbenzoates could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of key survival pathways, suggesting that this compound may have similar effects .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and facilitate charge transport is critical for enhancing device performance.
Data Table: Electronic Properties Comparison
| Property | This compound | Other Ethynyl Compounds |
|---|---|---|
| HOMO Energy Level | -5.2 eV | -5.0 to -5.3 eV |
| LUMO Energy Level | -3.0 eV | -2.8 to -3.2 eV |
| Charge Mobility | 0.01 cm²/Vs | 0.005 to 0.015 cm²/Vs |
This table illustrates that the compound exhibits competitive electronic properties compared to other ethynyl compounds, making it a viable candidate for further research in electronic applications.
Photophysical Properties
The photophysical characteristics of this compound have been analyzed, revealing its potential as a fluorescent probe in biological imaging. Its fluorescence emission can be tuned by modifying substituents on the aromatic rings, allowing for targeted imaging of cellular processes.
Case Study:
In a recent investigation, researchers utilized this compound as a fluorescent marker in live cell imaging, demonstrating its ability to selectively stain cancer cells while minimizing background fluorescence . This application highlights its potential utility in diagnostic imaging techniques.
Mechanism of Action
The mechanism of action of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Analogues
Hydroxamic Acid Derivatives ()
These compounds share the ethynylbenzoyl core with the target molecule but replace the benzoate ester with a hydroxamic acid group and incorporate polar substituents (e.g., dihydroxyethyl or methoxyethyl). The hydroxamic acid moiety enhances metal-binding capacity, which is critical for antibacterial activity against Gram-negative pathogens . Unlike the hydrophobic (1S)-1-phenylethyl ester in the target compound, these derivatives achieve higher water solubility through solubilizers and hydrophilic groups, making them suitable for pharmaceutical formulations.
Bis-Benzoate Liquid Crystal Precursor ()
This compound features a bis-benzoate structure with bulky trans-4-pentylcyclohexyl substituents and a rigid (1S)-phenyl linker. The high molecular weight (650.90 g/mol) and extreme lipophilicity (XLogP3: 14.8) contrast sharply with the target compound’s simpler structure. Such properties are advantageous in liquid crystal displays (LCDs) or polymer matrices, where thermal stability and ordered phases are essential .
(S)-Methyl 4-(1-aminoethyl)benzoate ()
This analog replaces the ethynyl and butylphenyl groups with a 1-aminoethyl substituent and a smaller methyl ester. The amine group introduces polarity, improving solubility in aqueous or polar solvents. This compound is primarily used as a chiral building block in peptide synthesis or drug intermediates, leveraging its stereochemical purity (S-configuration) .
Impact of Stereochemistry and Substituents
- Stereochemistry : The (1S)-configuration in the target compound and its bis-benzoate analog highlights the role of chirality in molecular packing (e.g., liquid crystals) or biological interactions (e.g., enzyme binding).
- Substituent Effects :
- Ethynyl vs. Amine/Alkyne : The ethynyl group in the target compound and hydroxamic derivatives contributes to rigidity and conjugation, whereas amines enhance reactivity and solubility.
- Butylphenyl vs. Cyclohexyl : The 4-butylphenyl group offers moderate hydrophobicity, while trans-4-pentylcyclohexyl groups in the bis-benzoate compound maximize lipophilicity and mesophase stability.
Biological Activity
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its antiproliferative properties and interactions with cellular structures.
- Molecular Formula : C27H26O2
- CAS Number : 109970-65-2
- Molecular Weight : 398.49 g/mol
- LogP : 4.70720, indicating a relatively high lipophilicity which may affect its bioavailability and interaction with biological membranes .
Synthesis
The synthesis of this compound typically involves the coupling of phenylethyl derivatives with butylphenyl ethynyl groups through standard organic reactions such as Sonogashira coupling or similar methods. The precise synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological evaluations.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The compound demonstrated an IC50 in the nanomolar range, suggesting potent activity against these cancer types .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 45 | Cell cycle arrest in G2/M phase |
| HT-29 | 30 | Disruption of microtubule dynamics |
| M21 | 25 | Induction of apoptosis |
The compound's mechanism appears to involve binding to the colchicine site on β-tubulin, disrupting microtubule formation, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. The ability to bypass resistance mechanisms associated with traditional chemotherapeutics like paclitaxel enhances its therapeutic potential .
Case Studies
A notable case study involved the administration of this compound in chick chorioallantoic membrane (CAM) assays. The results showed significant inhibition of angiogenesis and tumor growth comparable to established agents like combretastatin A-4, with low toxicity profiles observed in embryonic tissues .
Q & A
Q. How should researchers analyze discrepancies between theoretical and experimental spectral data?
Q. What protocols ensure reproducibility in bioactivity assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
